![molecular formula C19H21N5O B2699993 N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide CAS No. 1445501-33-6](/img/structure/B2699993.png)
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and belongs to the class of piperazine derivatives. MP-10 has been shown to exhibit promising results in various preclinical studies, making it a potential candidate for further research.
Mecanismo De Acción
The exact mechanism of action of MP-10 is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MP-10 also induces apoptosis in cancer cells, leading to their death. The anti-inflammatory activity of MP-10 is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MP-10 also inhibits the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. Additionally, MP-10 has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MP-10 in lab experiments include its potent antitumor and anti-inflammatory activities, as well as its ability to inhibit the activity of topoisomerase II. MP-10 is also relatively easy to synthesize and has good solubility in water. However, the limitations of using MP-10 in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on MP-10. One potential area of research is the development of more potent and selective analogs of MP-10 for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of MP-10 in vivo, which could provide valuable information for the development of therapeutic strategies. Additionally, the potential use of MP-10 in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-(prop-2-yn-1-yl)piperazine-1-carboxylic acid with 4-(4-methylpyrimidin-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields MP-10 as a white solid.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MP-10 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-3-10-23-11-13-24(14-12-23)19(25)22-17-6-4-16(5-7-17)18-20-9-8-15(2)21-18/h1,4-9H,10-14H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLGAJOVYWCORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)
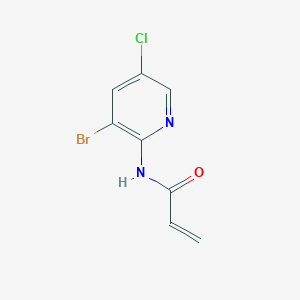
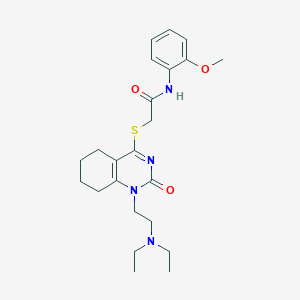
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)
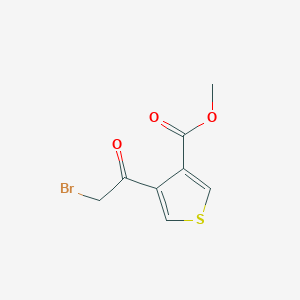
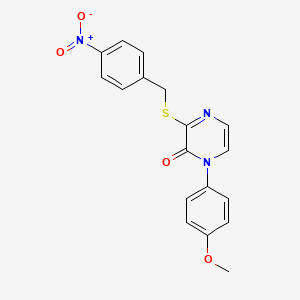
![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)
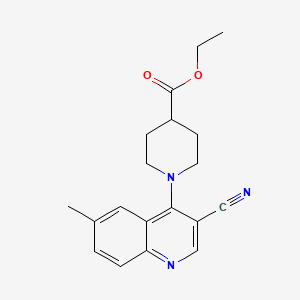
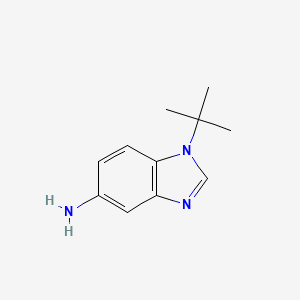
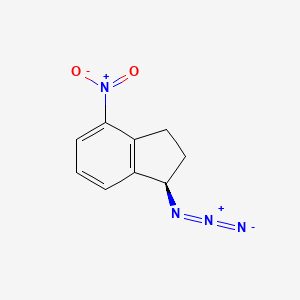
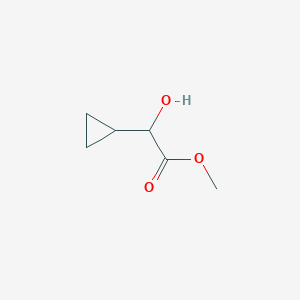
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)